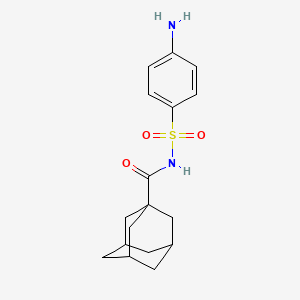

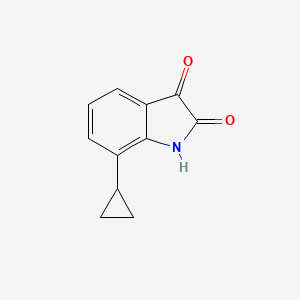

6-(4-Fluorophenyl)-2-thioxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “6-(4-Fluorophenyl)-2-thioxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile” is an organic compound. It likely contains a pyridine ring, which is a basic heterocyclic ring structure found in many important natural and synthetic products . The compound also contains fluorophenyl and trifluoromethyl groups, which are common in many pharmaceuticals and agrochemicals due to their unique physicochemical properties .

Scientific Research Applications

Synthesis and Structural Studies

Synthesis of Novel Fluorinated Compounds : This chemical has been used in the synthesis of novel fluorinated compounds such as 5-oxo(thioxo)-2-oxido(sulfido)-1,2,4,3triazaphospholo pyridines, showcasing its versatility in creating new fluorine-containing molecules (Assiri et al., 2018).

Electrochemical Polymerization : The compound has been involved in the electrochemical polymerization of poly(3-(4-fluorophenyl)thiophene), indicating its use in developing electroactive materials (Naudin et al., 2002).

Derivative Synthesis for Heterocycles : Research shows its use in synthesizing derivatives of tetrahydropyrido triazine and dipyrido tetrazocine, highlighting its application in creating diverse heterocyclic structures (Dotsenko et al., 2013).

Crystal Structure Analysis : The compound has been studied for its crystal structure and molecular interactions, contributing to a better understanding of its chemical behavior (Venkateshan et al., 2019).

Chemical Synthesis and Applications

Creation of Molluscicidal Agents : It's used in synthesizing fluorine/phosphorus substituted compounds, demonstrating potential biological applications like creating molluscicidal agents (Al-Romaizan et al., 2014).

Synthesis of Antibiotic Structures : The compound plays a role in synthesizing structures related to macrocyclic antibiotics, hinting at its potential in antibiotic development (Okumura et al., 1998).

Development of Anti-HIV and CDK2 Inhibitors : Fluorine substituted 1,2,4-triazinones derived from this compound have been evaluated for their potential as anti-HIV and CDK2 inhibitors, indicating its significance in pharmaceutical research (Makki et al., 2014).

Electrochemical Capacitor Applications : Its derivatives have been evaluated as active materials for electrochemical capacitors, showing its potential in energy storage applications (Ferraris et al., 1998).

Safety and Hazards

Properties

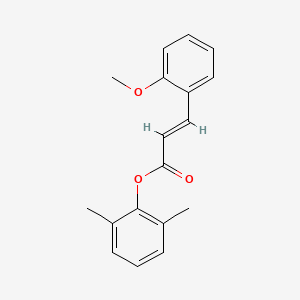

| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-(4-Fluorophenyl)-2-thioxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile involves the reaction of 4-fluoroacetophenone with malononitrile, followed by the reaction of the resulting intermediate with trifluoroacetic anhydride and ammonium thiocyanate.", "Starting Materials": [ "4-fluoroacetophenone", "malononitrile", "trifluoroacetic anhydride", "ammonium thiocyanate" ], "Reaction": [ "Step 1: 4-fluoroacetophenone is reacted with malononitrile in the presence of a base such as potassium carbonate to form 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile.", "Step 2: The intermediate from step 1 is then reacted with trifluoroacetic anhydride and ammonium thiocyanate in the presence of a base such as triethylamine to form 6-(4-Fluorophenyl)-2-thioxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile.", "Step 3: The final product is purified by recrystallization or column chromatography." ] } | |

CAS No. |

625370-80-1 |

Molecular Formula |

C13H6F4N2S |

Molecular Weight |

298.26 g/mol |

IUPAC Name |

6-(4-fluorophenyl)-2-sulfanylidene-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile |

InChI |

InChI=1S/C13H6F4N2S/c14-8-3-1-7(2-4-8)11-5-10(13(15,16)17)9(6-18)12(20)19-11/h1-5,9H |

InChI Key |

SDANNVLCXBGZLU-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=CC(=C(C(=S)N2)C#N)C(F)(F)F)F |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=S)C(C(=C2)C(F)(F)F)C#N)F |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

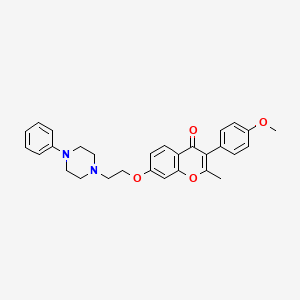

![N-(3,4-dimethylphenyl)-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2356290.png)

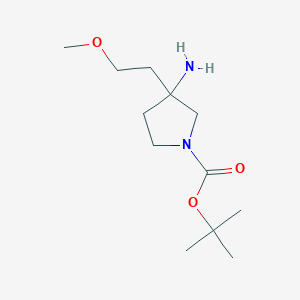

![2-[hydroxy(4-methoxyphenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B2356294.png)

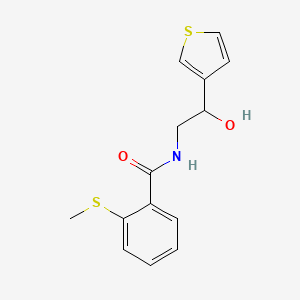

![N-[[1-(2,6-Difluorophenyl)pyrazol-3-yl]methyl]but-2-ynamide](/img/structure/B2356296.png)

![5-[2-(4-Chlorophenyl)-2-oxoethoxy]-2-(2-methoxyethyl)isoquinolin-1-one](/img/structure/B2356299.png)

![3-(4-chlorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2356312.png)